NTRC 0066-0 is a highly selective small molecule inhibitor of the TTK (also known as MPS1) kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This compound has demonstrated significant potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents like docetaxel in models of triple-negative breast cancer. The compound has been characterized by its low nanomolar potency and favorable pharmacokinetic properties, making it a promising candidate for further clinical development.
NTRC 0066-0 was developed in a laboratory setting focused on identifying potent inhibitors of TTK. Its synthesis and characterization have been detailed in various scientific publications, highlighting its efficacy and specificity against cancer cells with chromosomal instability.
NTRC 0066-0 is classified as an antineoplastic agent, specifically targeting protein kinases involved in cell cycle regulation. It is categorized under small molecule inhibitors, with a particular focus on those affecting serine/threonine kinases.
The synthesis of NTRC 0066-0 involves multi-step organic reactions typically starting from readily available precursors. The detailed synthetic route includes:
The synthesis process has been optimized to ensure high yield and purity, which is critical for biological testing. Specific reaction conditions (e.g., temperature, solvent choice) are tailored to enhance the efficiency of each step.
The molecular structure of NTRC 0066-0 can be represented by its chemical formula and structural diagram, indicating the arrangement of atoms and functional groups that confer its activity as a TTK inhibitor.
NTRC 0066-0 primarily acts through competitive inhibition of TTK kinase activity. The compound binds to the ATP-binding site of TTK, preventing substrate phosphorylation, which is crucial for proper mitotic progression.
In vitro studies have shown that NTRC 0066-0 significantly reduces the phosphorylation levels of TTK substrates in cancer cell lines. The IC50 value for this inhibition is reported to be subnanomolar, indicating its high potency.
NTRC 0066-0 exerts its effects by disrupting the spindle assembly checkpoint, leading to premature anaphase onset and increased rates of chromosomal mis-segregation in cancer cells. This action selectively targets cells with chromosomal instability, which are often more reliant on TTK function for survival.
Studies indicate that treatment with NTRC 0066-0 results in a marked increase in defective anaphases among sensitive cell lines compared to resistant ones, showcasing its potential to enhance tumor cell death through mitotic disruption.
NTRC 0066-0 has several potential applications in scientific research and therapeutic development:
TTK (Threonine Tyrosine Kinase), also termed Mps1 (Monopolar Spindle 1), is a dual-specificity serine/threonine kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC). This conserved mitotic surveillance mechanism prevents premature anaphase onset by monitoring kinetochore-microtubule attachments, thereby safeguarding against chromosome segregation errors. Biochemical studies reveal that TTK orchestrates SAC signaling through:
Table 1: Functional Domains and Mitotic Functions of TTK Kinase
Domain | Structural Features | Mitotic Function |
---|---|---|
Kinase Domain | Bilobal catalytic cleft with Lys553 | Phosphorylates MELT motifs in KNL1 |
N-terminal Region | Dimeric coiled-coil motifs | Mediates kinetochore localization |
C-terminal Region | Regulatory segment | Controls protein stability and degradation |
TTK inhibition compromises SAC fidelity, inducing premature anaphase onset and massive chromosome missegregation. Live-cell imaging demonstrates that TTK-deficient cells bypass mitotic arrest despite persistent attachment errors, leading to aneuploid daughter cells [4] [6].
Transcriptomic and proteomic analyses across cancer types reveal consistent TTK overexpression, with profound clinical implications:
Table 2: TTK Expression and Prognostic Significance Across Cancer Types
Cancer Type | Overexpression Frequency | Survival Correlation | Study |
---|---|---|---|
Triple-Negative BC | 68% (IHC) | HR=2.1 for OS (95% CI 1.4–3.2) | Maia et al. [4] |
Colorectal Adenocarcinoma | 54% (IHC) | 38 mo vs 62 mo median OS | Libouban et al. [3] |
Endometrial Carcinoma | 61% (mRNA) | 5-yr OS 41% vs 79% | Cui et al. [3] |
Mechanistically, TTK overexpression correlates with MCPH1 (Microcephalin 1) deficiency – a tumor suppressor regulating DNA repair. A pilot study of 42 BC samples revealed an inverse TTK-MCPH1 relationship (r=-0.63, p=0.002), suggesting synthetic vulnerability in MCPH1-deficient cancers [7].
The oncogenic dependence of CIN tumors on TTK establishes it as a compelling therapeutic target, with NTRC 0066-0 demonstrating unique pharmacological advantages:
Table 3: Comparative Biochemical Profiling of TTK Inhibitors
Compound | TTK IC₅₀ (nM) | Residence Time (min) | Cellular Potency (HCT116 IC₅₀, nM) |
---|---|---|---|
NTRC 0066-0 | 0.9 | >300 | 37 |
BAY 1217389 | 1.2 | 85 | 112 |
CFI-402257 | 2.1 | 47 | 215 |
MPI-0479605 | 8.5 | 12 | >1,000 |
The hybrid Type I/Type III binding mode of NTRC 0066-0 enables >200-fold selectivity across 276 kinases, including critical off-targets like Aurora C, PLK1, and PLK4 [5] [9]. This precision underlies its therapeutic window in vivo, with oral administration significantly suppressing MDA-MB-231 xenograft growth without dose-limiting toxicity [4] [5].
Table 4: NTRC 0066-0 Compound Specifications
Property | Specification |
---|---|
IUPAC Name | 8-[2-Methoxy-4-(4-methyl-piperazin-1-yl)-phenylamino]-4,5-dihydro-7,9,9b-triaza-cyclopenta[a]naphthalene-3-carboxylic acid (2,6-diethyl-phenyl)-amide |
Synonyms | NTRC-0066-0, NTRC 00660, NTRC0066-0 |
CAS Number | 1817791-73-3 |
Molecular Formula | C₃₃H₃₉N₇O₂ |
Molecular Weight | 565.71 g/mol |
Mechanism | ATP-competitive TTK inhibitor with allosteric Lys553 engagement |
Primary Indications | Triple-negative breast cancer, chromosomally unstable tumors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7